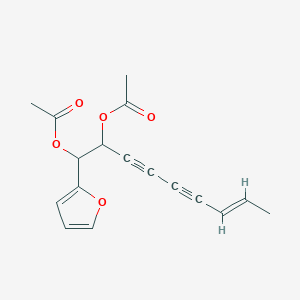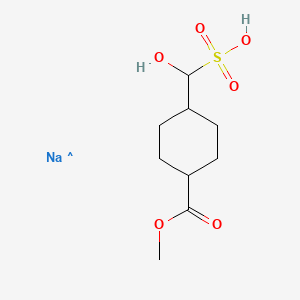
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid;sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxycarbonyl group, and a methanesulfonic acid group, all attached to a cyclohexyl ring. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often using a suitable cyclization agent.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through an esterification reaction, where a methoxycarbonyl chloride reacts with the cyclohexyl ring.
Addition of the Hydroxy Group: The hydroxy group is added via a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide.
Sulfonation: The methanesulfonic acid group is introduced through a sulfonation reaction, where methanesulfonyl chloride reacts with the hydroxylated cyclohexyl ring.
Formation of the Sodium Salt: Finally, the sodium salt is formed by neutralizing the sulfonic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to form an alcohol.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid group under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of sulfonamide or sulfonate esters.
科学的研究の応用
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxycarbonyl and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt can be compared with similar compounds such as:
Methanesulfonic acid: Lacks the cyclohexyl and methoxycarbonyl groups, making it less versatile.
Cyclohexylmethanesulfonic acid: Does not have the methoxycarbonyl group, limiting its applications.
Hydroxycyclohexylmethanesulfonic acid: Lacks the methoxycarbonyl group, reducing its chemical reactivity.
The unique combination of functional groups in Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt enhances its solubility, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H16NaO6S |
|---|---|
分子量 |
275.28 g/mol |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14); |
InChIキー |
RGSYKPUOUJCOEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


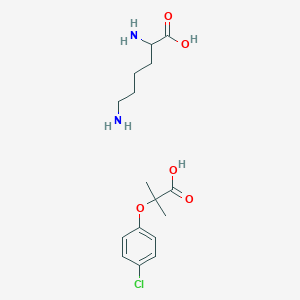
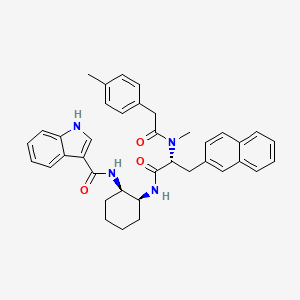
![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
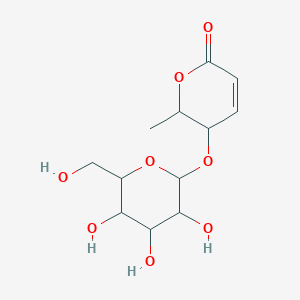

![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)


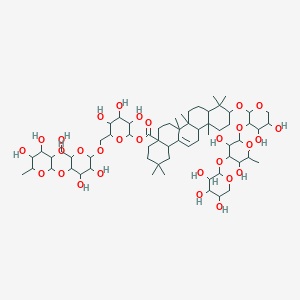

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
